molecular formula C11H14N2O3 B595943 (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate CAS No. 1314533-99-7

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Cat. No.: B595943
CAS No.: 1314533-99-7
M. Wt: 222.244
InChI Key: OASPVXGTHCNFIB-AATRIKPKSA-N
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Description

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is an organic compound with the molecular formula C11H14N2O3. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate typically involves the reaction of ethyl acrylate with 2-ethoxypyrimidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxypyrimidin-5-yl)acrylate
  • Methyl 3-(2-ethoxypyrimidin-5-yl)acrylate
  • Propyl 3-(2-ethoxypyrimidin-5-yl)acrylate

Uniqueness

(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is unique due to its specific ethoxy substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

ethyl (E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPVXGTHCNFIB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C=N1)/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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